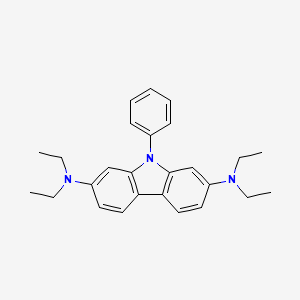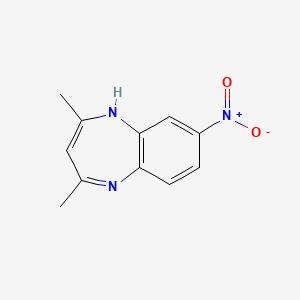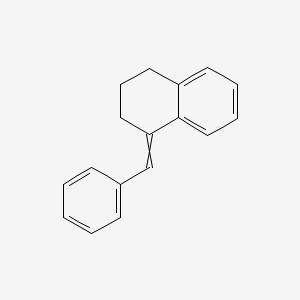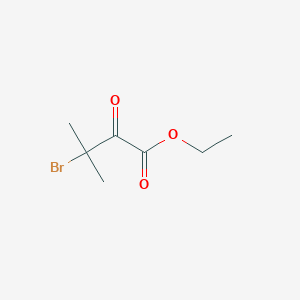![molecular formula C12H15NO2 B14301490 4-[(3-Methylbut-2-en-1-yl)oxy]benzamide CAS No. 116208-80-1](/img/structure/B14301490.png)
4-[(3-Methylbut-2-en-1-yl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Methylbut-2-en-1-yl)oxy]benzamide is an organic compound that features a benzamide core with a 3-methylbut-2-en-1-yloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylbut-2-en-1-yl)oxy]benzamide typically involves the reaction of 4-hydroxybenzamide with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Methylbut-2-en-1-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(3-Methylbut-2-en-1-yl)oxy]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(3-Methylbut-2-en-1-yl)oxy]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: A compound with similar substituents but a different core structure.
[(3-methylbut-2-en-1-yl)oxy]sulfonic acid: Another compound with the same substituent but different functional groups.
Uniqueness
4-[(3-Methylbut-2-en-1-yl)oxy]benzamide is unique due to its specific combination of a benzamide core and a 3-methylbut-2-en-1-yloxy substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
116208-80-1 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
4-(3-methylbut-2-enoxy)benzamide |
InChI |
InChI=1S/C12H15NO2/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-7H,8H2,1-2H3,(H2,13,14) |
Clave InChI |
OSPRVDVMRXLNHV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC1=CC=C(C=C1)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


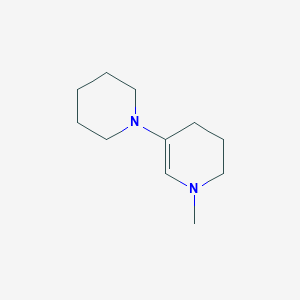
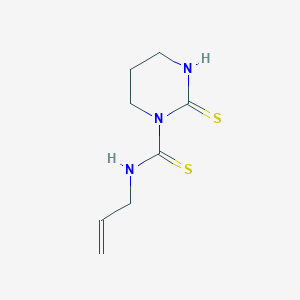
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
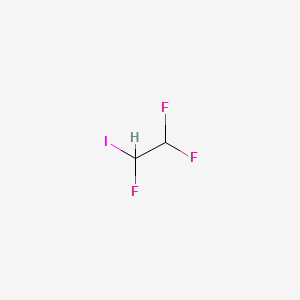
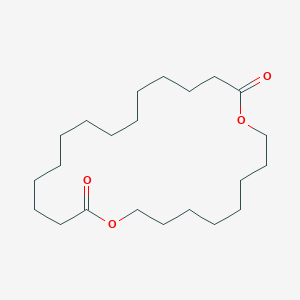
![N-(4'-Acetamido[1,1'-biphenyl]-4-yl)-N-nitrosoacetamide](/img/structure/B14301451.png)
![4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)](/img/structure/B14301457.png)
